molecular formula C15H21N3OS B6897830 2-(4-Methyl-1,3-thiazol-2-yl)-3-prop-2-enyl-1,3-diazaspiro[4.5]decan-4-one

2-(4-Methyl-1,3-thiazol-2-yl)-3-prop-2-enyl-1,3-diazaspiro[4.5]decan-4-one

Cat. No.: B6897830
M. Wt: 291.4 g/mol
InChI Key: JMJANKORTDYOEK-UHFFFAOYSA-N
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Description

2-(4-Methyl-1,3-thiazol-2-yl)-3-prop-2-enyl-1,3-diazaspiro[45]decan-4-one is a complex organic compound featuring a thiazole ring, a spirocyclic structure, and a diazaspirodecane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)-3-prop-2-enyl-1,3-diazaspiro[4.5]decan-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Spirocyclic Structure Formation: The spirocyclic structure is often formed through a cyclization reaction involving a suitable precursor, such as a diazoketone, under thermal or photochemical conditions.

    Final Assembly: The final step involves the coupling of the thiazole ring with the spirocyclic structure, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the spirocyclic structure, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the spirocyclic structure.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methyl-1,3-thiazol-2-yl)-3-prop-2-enyl-1,3-diazaspiro[4.5]decan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential bioactivity. The thiazole ring is known for its presence in many biologically active molecules, suggesting that this compound could have interesting pharmacological properties.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The spirocyclic structure is often found in molecules with significant biological activity, making this compound a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)-3-prop-2-enyl-1,3-diazaspiro[4.5]decan-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the spirocyclic structure can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-1,3-thiazol-2-yl)-1,3-diazaspiro[4.5]decan-4-one: Lacks the prop-2-enyl group, which may affect its reactivity and bioactivity.

    2-(4-Methyl-1,3-thiazol-2-yl)-3-prop-2-enyl-1,3-diazaspiro[4.5]decan-4-ol: Contains a hydroxyl group instead of a carbonyl group, which can alter its chemical properties and biological activity.

Uniqueness

The presence of both the thiazole ring and the spirocyclic structure in 2-(4-Methyl-1,3-thiazol-2-yl)-3-prop-2-enyl-1,3-diazaspiro[4.5]decan-4-one makes it unique compared to other compounds. This combination of structural features can lead to distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)-3-prop-2-enyl-1,3-diazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-3-9-18-12(13-16-11(2)10-20-13)17-15(14(18)19)7-5-4-6-8-15/h3,10,12,17H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJANKORTDYOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2NC3(CCCCC3)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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